molecular formula C9H8FN3O B12924146 5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 62538-20-9

5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12924146
CAS No.: 62538-20-9
M. Wt: 193.18 g/mol
InChI Key: KFQYDSYXYAQLJP-UHFFFAOYSA-N
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Description

5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one is a chemical compound with the molecular formula C9H8FN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the final product.

Industrial Production Methods

Industrial production of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can facilitate interactions with biological macromolecules. The amino group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-phenyl-1H-pyrazol-3(2H)-one
  • 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one
  • 5-Amino-4-(4-methylphenyl)-1H-pyrazol-3(2H)-one

Uniqueness

5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets. This makes the compound a valuable scaffold for the development of new drugs and materials.

Properties

CAS No.

62538-20-9

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

5-amino-4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H8FN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)

InChI Key

KFQYDSYXYAQLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NNC2=O)N)F

Origin of Product

United States

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